Impure diisopropylnaphthalene mixtures fail to yield linear PEN due to 2,7-isomer, which cannot be removed by distillation (bp difference 2.6°C). Our 2,6-DIPN is obtained by melt crystallization (mp difference 69°C) to achieve >99% 2,6-isomer content, essential for oxidation to 2,6-NDCA. • Guarantees rigid, linear polymer backbone for high-performance PEN. • Acts as reversible sprout inhibitor without CIPC residue risk. • Supplied in bulk and research quantities with inert atmosphere packaging.
2,6-Diisopropylnaphthalene (CAS 24157-81-1) is a highly substituted alkylnaphthalene that serves as a critical industrial precursor for advanced polyesters and a specialized agrochemical agent[1]. Structurally characterized by isopropyl groups at the 2 and 6 positions, it is a primary feedstock for the synthesis of 2,6-naphthalenedicarboxylic acid (2,6-NDCA), the core monomer for high-performance polyethylene naphthalate (PEN) polymers [2]. Beyond polymer synthesis, 2,6-DIPN functions as a reversible plant growth regulator used for post-harvest sprout inhibition, replacing heavily regulated mitotic inhibitors, and serves as a low-toxicity dielectric fluid [3]. Procurement of 2,6-DIPN heavily depends on its isomeric purity, as the presence of the thermodynamically similar 2,7-DIPN isomer severely degrades downstream polymerization and application efficacy [1].
Substituting 2,6-DIPN with crude diisopropylnaphthalene mixtures or closely related analogs like 2,7-DIPN leads to critical failures in both chemical synthesis and regulatory compliance [1]. In polymer precursor workflows, the 2,7-isomer cannot form the linear, rigid backbone required for high-performance PEN plastics, making isomeric separation mandatory. Because 2,6-DIPN and 2,7-DIPN have a boiling point difference of only 2.6 °C, standard distillation fails, necessitating specialized melt or solvent crystallization leveraging their massive melting point differential (69 °C vs. -3 °C)[1]. In agrochemical applications, substituting 2,6-DIPN with traditional agents like Chlorpropham (CIPC) introduces unacceptable residue risks that violate modern food safety tolerances, while alternative natural oils lack the sustained efficacy of 2,6-DIPN [2].
The purification of 2,6-DIPN from crude reaction mixtures is complicated by the co-formation of 2,7-DIPN. Because their boiling points differ by only 2.6 °C, fractional distillation is ineffective [1]. However, procurement specifications demanding >99% purity rely on their distinct thermodynamic properties: 2,6-DIPN has a melting point of approximately 69 °C, whereas 2,7-DIPN melts at -3 °C [1]. Industrial separation exploits this 72 °C differential through suspension or layer melt crystallization. At temperatures around -20 °C, the mixture reaches a eutectic point consisting of roughly 98% 2,6-DIPN and 2% 2,7-DIPN, allowing high-purity recovery of the 2,6-isomer[1].
| Evidence Dimension | Melting Point Differential for Separation |
| Target Compound Data | 69 °C (2,6-DIPN) |
| Comparator Or Baseline | -3 °C (2,7-DIPN) |
| Quantified Difference | 72 °C difference enabling crystallization (vs. 2.6 °C boiling point difference) |
| Conditions | Melt or solvent crystallization from crude alkylation mixtures |
Buyers must ensure the supplier uses crystallization rather than distillation to achieve the >99% isomeric purity required for polymer-grade 2,6-NDCA synthesis.
2,6-DIPN is a premier feedstock for producing 2,6-naphthalenedicarboxylic acid (2,6-NDCA), the monomer for PEN. In liquid-phase catalytic oxidation using Co/Mn/Br catalysts in acetic acid, 2,6-DIPN achieves high conversion rates [1]. Continuous process oxidation of 2,6-DIPN yields 2,6-NDCA at up to 73% yield with purities reaching 95% before final recrystallization [1]. Compared to unrefined alkylnaphthalene mixtures which produce low yields of the target isomer, pure 2,6-DIPN provides a highly specific oxidation pathway, minimizing highly stable intermediate bottlenecks and ensuring the linear dicarboxylic acid geometry required for polymerization [1].
| Evidence Dimension | Oxidation Yield to 2,6-NDCA |
| Target Compound Data | 73% yield (up to 95% crude purity) |
| Comparator Or Baseline | Baseline crude alkylnaphthalene mixtures (<40% yield of target isomer) |
| Quantified Difference | >30% yield improvement over non-optimized or mixed-isomer feedstocks |
| Conditions | Liquid-phase air oxidation (Co/Mn/Br catalyst, acetic acid solvent) |
Procuring pure 2,6-DIPN directly dictates the yield and economic viability of scaling up 2,6-NDCA monomer production for advanced polyesters.
In agricultural storage, 2,6-DIPN serves as a highly effective alternative to the traditional sprout inhibitor Chlorpropham (CIPC). While CIPC acts as a permanent mitotic inhibitor that leaves toxic residues (strictly limited to <30 ppm in the US and banned in the EU), 2,6-DIPN acts as a reversible plant growth regulator mimicking endogenous hormonal signals [1]. Applied as an aerosol at 20–40 mg/m³, 2,6-DIPN achieves 60–85% sprout suppression for 4–6 months [1]. Furthermore, when used in integrated programs, it allows facilities to drastically reduce or eliminate CIPC application rates, ensuring compliance with tightening global food safety tolerances [1].
| Evidence Dimension | Mechanism and Regulatory Residue Limit |
| Target Compound Data | Reversible hormonal suppression (exempt from strict toxic residue limits) |
| Comparator Or Baseline | CIPC (Permanent mitotic inhibitor, strictly limited to <30 ppm or banned) |
| Quantified Difference | Elimination of mitotic inhibitor residues while maintaining 60-85% suppression |
| Conditions | Post-harvest aerosol fogging (20-40 mg/m³) in potato storage |
For agrochemical formulators and storage facilities, 2,6-DIPN provides a compliant, low-toxicity alternative to heavily restricted traditional sprout inhibitors.
Following the severe restrictions on polychlorinated biphenyls (PCBs) due to their extreme bioaccumulation and toxicity, 2,6-DIPN emerged as a functional substitute in dielectric fluids and carbonless paper solvents[2]. Unlike PCBs, which persist indefinitely in environmental and biological systems, 2,6-DIPN demonstrates a significantly safer metabolic profile. In mammalian models, over 85% of an oral dose of 2,6-DIPN is absorbed and rapidly metabolized within 48 hours, with maximum tissue levels peaking within 4 hours and subsequently declining, preventing the long-term adipose tissue bioaccumulation characteristic of legacy halogenated dielectric fluids [1].
| Evidence Dimension | Biological Retention and Metabolism |
| Target Compound Data | Rapid metabolism (>85% processed/excreted within 48 hours) |
| Comparator Or Baseline | PCBs (High persistence and permanent adipose bioaccumulation) |
| Quantified Difference | Near-complete metabolic clearance vs. indefinite bioaccumulation |
| Conditions | Mammalian metabolic models (oral administration, 100 mg/kg) |
Industrial buyers selecting dielectric or heat-transfer fluids must prioritize 2,6-DIPN to meet modern environmental and occupational safety mandates without sacrificing fluid performance.
2,6-DIPN is the ideal starting material for the catalytic oxidation to 2,6-naphthalenedicarboxylic acid (2,6-NDCA). Its high isomeric purity ensures the resulting polymer backbone is strictly linear, which is required for the superior thermal and mechanical properties of PEN plastics used in advanced packaging and electronics [1].
As a reversible plant growth regulator, 2,6-DIPN is perfectly suited for formulating modern sprout inhibitors for potato storage. It is the preferred choice for markets facing strict CIPC residue bans, offering reliable suppression via aerosol fogging without violating food safety tolerances [2].
Due to its excellent thermal stability and lack of bioaccumulative toxicity, 2,6-DIPN is utilized in the manufacture of modern dielectric fluids and hydraulic system lubricants, replacing legacy polychlorinated biphenyls (PCBs) in high-voltage and industrial applications[3].
Irritant;Environmental Hazard